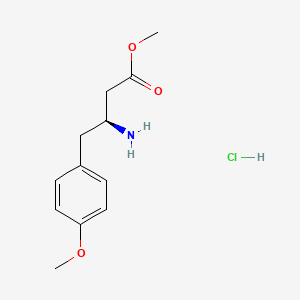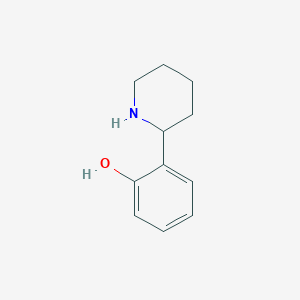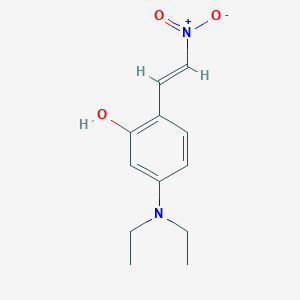
5-(Diethylamino)-2-(2-nitroethenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)-2-(2-nitroethenyl)phenol is an organic compound that features a phenol group substituted with a diethylamino group and a nitroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-(2-nitroethenyl)phenol typically involves the nitration of a precursor compound followed by the introduction of the diethylamino group. One common method involves the nitration of 2-ethenylphenol to introduce the nitro group, followed by the reaction with diethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Diethylamino)-2-(2-nitroethenyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
5-(Diethylamino)-2-(2-nitroethenyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Diethylamino)-2-(2-nitroethenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can form hydrogen bonds, while the diethylamino group can participate in electrostatic interactions. The nitro group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diethylamino)-2-nitrophenol
- 2-(Diethylamino)-5-nitrophenol
- 3-(Diethylamino)-4-nitrophenol
Uniqueness
5-(Diethylamino)-2-(2-nitroethenyl)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1800608-96-1 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
5-(diethylamino)-2-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C12H16N2O3/c1-3-13(4-2)11-6-5-10(12(15)9-11)7-8-14(16)17/h5-9,15H,3-4H2,1-2H3/b8-7+ |
Clave InChI |
LPJROTVOMTXWSE-BQYQJAHWSA-N |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)/C=C/[N+](=O)[O-])O |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=C[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
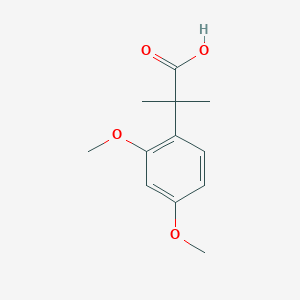

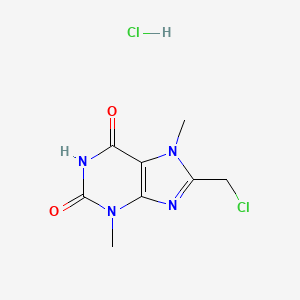
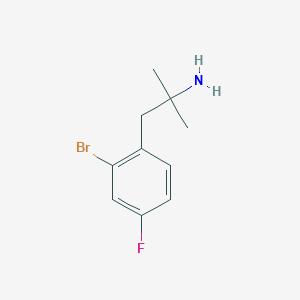

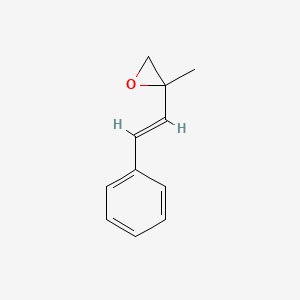
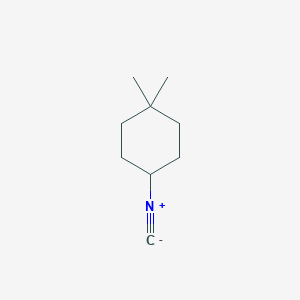
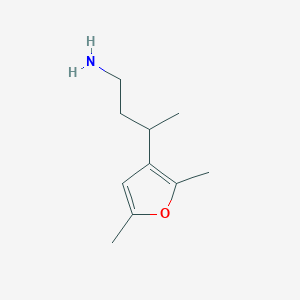
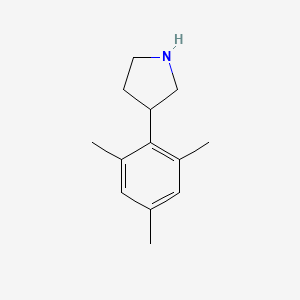
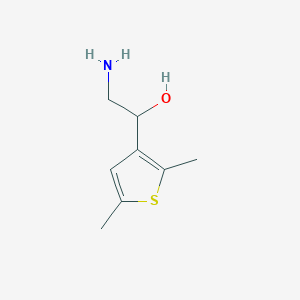
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)
